Product packaging for 2-(1H-1,2,4-Triazol-5-yl)acetamide(Cat. No.:CAS No. 856863-17-7)

2-(1H-1,2,4-Triazol-5-yl)acetamide

Cat. No.: B3388047
CAS No.: 856863-17-7
M. Wt: 126.12 g/mol
InChI Key: HVJKVFXYRYHZQF-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-5-yl)acetamide is a versatile chemical building block that incorporates the 1,2,4-triazole heterocycle, a privileged structure in medicinal chemistry. The 1,2,4-triazole core is a nitrogen-containing heterocycle of significant scientific interest, with approximately 75% of FDA-approved drugs containing nitrogen-based moieties . This compound serves as a crucial precursor and intermediate for synthesizing novel chemical entities with potential pharmacological activity. Structural hybrids combining the 1,2,4-triazole and acetamide pharmacophores have demonstrated a broad spectrum of biological activities in scientific research, including notable anticancer and antimicrobial effects . Specifically, such triazole-based acetamide hybrids have shown promising anti-proliferative activity against cancer cell lines. Research indicates that these compounds can exhibit significant binding affinities to key biological targets like c-kit tyrosine kinase and protein kinase B, which are relevant in the context of hepatocellular carcinoma . Furthermore, mercapto-substituted analogues of the 1,2,4-triazole ring have been investigated for their chemopreventive and chemotherapeutic potential, as well as for antiviral and anti-infective applications . The compound is intended for use in chemical synthesis, drug discovery research, and biochemical profiling. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4O B3388047 2-(1H-1,2,4-Triazol-5-yl)acetamide CAS No. 856863-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-3(9)1-4-6-2-7-8-4/h2H,1H2,(H2,5,9)(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJKVFXYRYHZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Precursor Synthesis and Derivatization

The successful synthesis of the target acetamide (B32628) is heavily reliant on the efficient preparation of key intermediates, namely the triazole-bearing core and the acetamide side chain precursors.

Synthesis of Triazole-Bearing Intermediates

A classical and widely employed strategy for the synthesis of 1,2,4-triazole (B32235) derivatives involves the cyclization of thiosemicarbazide (B42300) and its derivatives. eurekaselect.combenthamdirect.com This method is valued for its simplicity and the ready availability of starting materials. raco.cat The reaction of thiosemicarbazide with reagents containing carbonyl (C=O) or nitrile (C=N) groups provides an elegant pathway to biologically active triazoles. eurekaselect.combenthamdirect.com

The process typically begins with the reaction of a carboxylic acid hydrazide with an aryl isothiocyanate, which yields 1,4-disubstituted thiosemicarbazide derivatives. nih.gov Subsequent intramolecular cyclization of these thiosemicarbazide intermediates in the presence of a base, such as 2% sodium hydroxide (B78521), leads to the formation of the 1,2,4-triazole ring. nih.govmdpi.com For instance, heating 1-formyl-3-thiosemicarbazide (B1305609) in an aqueous sodium hydroxide solution results in the formation of 1,2,4-triazole-3(5)-thiol. orgsyn.org This thiol can then be further functionalized.

The reaction conditions for these cyclizations are often mild, and the yields can be excellent. eurekaselect.combenthamdirect.com The versatility of this method allows for the synthesis of a wide array of substituted 1,2,4-triazoles by varying the starting thiosemicarbazide and the cyclizing agent. raco.cat

Table 1: Examples of Triazole Synthesis from Thiosemicarbazide Derivatives

Starting MaterialReagentProductReference
ThiosemicarbazideFormic Acid1-Formyl-3-thiosemicarbazide orgsyn.org
1-Formyl-3-thiosemicarbazideSodium Hydroxide1,2,4-Triazole-3(5)-thiol orgsyn.org
3-Chlorobenzoic acid hydrazideAryl isothiocyanates1,4-Disubstituted thiosemicarbazides nih.gov
1,4-Disubstituted thiosemicarbazides2% Sodium HydroxideSubstituted 1,2,4-triazoles nih.gov

This table provides illustrative examples of the synthesis of triazole precursors from thiosemicarbazide derivatives.

Hydrazide derivatives are fundamental building blocks in the synthesis of 1,2,4-triazoles. nih.gov A common approach involves the condensation of hydrazides with various reagents. For example, the reaction of hydrazides with formamide (B127407) under microwave irradiation offers a simple and efficient method for preparing substituted 1,2,4-triazoles. organic-chemistry.org

Another prominent hydrazide-based method is the Pellizzari reaction, which involves the reaction of an acyl hydrazide with an amide to form a 1,2,4-triazole. scispace.comevitachem.com The Einhorn–Brunner reaction provides an alternative route through the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com

Furthermore, multicomponent reactions involving aryl hydrazines have been developed. One such method utilizes an electrochemical reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297), and an alcohol to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org A metal-free, one-pot process has also been reported for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org

The Pinner reaction provides a powerful strategy for the synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates. nih.gov This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org These Pinner salts are versatile intermediates that can react with various nucleophiles. wikipedia.org

In this specific application, α-mono- and α,α-disubstituted ethyl cyanoacetates are converted into their corresponding carboxyimidate salts (Pinner salts). nih.gov The subsequent reaction of these key intermediates with formylhydrazide leads to the formation of the desired (1,2,4-triazol-3-yl)acetates. nih.gov This method has been successfully applied to the gram-scale synthesis of these compounds. nih.gov The Pinner reaction is typically carried out under acidic conditions, often using gaseous HCl in an anhydrous alcohol. organic-chemistry.org Lewis acids such as trimethylsilyl (B98337) triflate can also promote this reaction. beilstein-journals.org

Preparation of Acetamide Precursors

The synthesis of the acetamide portion of the target molecule can be achieved through several standard chemical transformations. A common method involves the reaction of an amine with chloroacetyl chloride. For instance, 4-methylaniline can be reacted with chloroacetyl chloride in the presence of triethylamine (B128534) to yield 2-chloro-N-(4-methylphenyl)acetamide. nih.gov

Alternatively, acetamide itself can be prepared by various methods, including the dehydration of ammonium acetate or the hydration of acrylonitrile. youtube.com A laboratory-scale synthesis involves the reaction of urea (B33335) with acetic acid. youtube.com Another approach is the amidation of acetic acid with ammonia (B1221849) water, followed by purification steps like distillation and recrystallization. google.com

Direct Synthesis of 2-(1H-1,2,4-Triazol-5-yl)acetamide

While a stepwise approach involving the synthesis of precursors is common, methods for the direct synthesis of this compound and its derivatives have also been explored. A series of novel triazole acetamides were synthesized and evaluated for their biological activities. nih.gov Another study reports the synthesis of new 1,2,4-triazole derivatives containing an N-(substituted phenyl)acetamide group. rsc.org Additionally, a series of acetamide derivatives containing both 1,2,4-triazole and azinane moieties have been synthesized, where the intermediate triazole was prepared through a sequential synthesis of a carboxylate and a carbohydrazide. tubitak.gov.trresearchgate.net

Condensation Reactions

Condensation reactions are a foundational strategy for the synthesis of the 1,2,4-triazole core. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.

Classic named reactions for 1,2,4-triazole synthesis include the Pellizzari reaction , which involves the reaction of an amide with a hydrazide. wikipedia.orgscispace.com Another key method is the Einhorn–Brunner reaction , where an imide reacts with a hydrazine (B178648) to form an isomeric mixture of 1,2,4-triazoles. wikipedia.org In the context of this compound, this could theoretically involve the condensation of a malonamide-related precursor with a hydrazine derivative.

Modern approaches often utilize microwave irradiation to accelerate these reactions, reduce reaction times, and improve yields. wikipedia.org For instance, a general method for synthesizing substituted 1,2,4-triazoles involves the microwave-assisted reaction of hydrazines with formamide in the absence of a catalyst. organic-chemistry.org Other strategies include the copper-catalyzed cascade addition-oxidative cyclization of nitriles with amidines, which provides a versatile route to 3,5-disubstituted-1,2,4-triazoles. frontiersin.org A one-pot, three-component reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines also offers a highly regioselective pathway to 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

While these condensation strategies are fundamental for building the 1,2,4-triazole ring, the subsequent or concurrent introduction of the acetamide group at the C5 position requires specific precursors, which often makes nucleophilic substitution a more direct route for this particular compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a highly effective and common method for synthesizing this compound and its derivatives. This approach can involve either the alkylation of a pre-formed triazole ring with an acetamide-containing electrophile or the reaction of a triazole-thiol with a haloacetamide.

One primary strategy is the N-alkylation of a 1,2,4-triazole with a haloacetamide. For example, 1H-1,2,4-triazole can be regioselectively alkylated at the N1 position with reagents like ethyl chloroacetate (B1199739) in the presence of a base such as sodium methoxide. chemicalbook.com The resulting ester can then be converted to the desired acetamide. However, alkylation of the triazole ring can be complex, as it possesses three nucleophilic nitrogen atoms, potentially leading to a mixture of N1, N2, and N4-alkylated isomers. nih.gov The regioselectivity is often influenced by the alkylating agent, base, and solvent used. chemicalbook.comnih.gov

A more specific and widely used method involves starting with a 1,2,4-triazole-3-thiol (or its tautomeric thione form). The thiol group can be alkylated with a haloacetamide derivative, such as 2-chloroacetamide (B119443) or an N-substituted-2-bromoacetamide, to form a thioether linkage. This S-alkylation is a key step in creating a variety of acetamide derivatives. nih.govtubitak.gov.tr For example, a series of N-substituted acetamide derivatives of 1,2,4-triazole were synthesized by reacting 4-phenyl-5-(piperidin-4-yl)-1,2,4-triazole-3-thiol with various N-aryl-2-bromoacetamides in DMF. bohrium.com

Starting TriazoleElectrophileProductReference
4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiolEthyl bromoacetateEthyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate nih.gov
2-Amino-5-mercapto-1,3,4-thiadiazole*Ethyl chloroacetateEthyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate nih.gov
4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-oneEthyl bromoacetateEthyl [3-(4-chlorophenyl)-5-oxo-4-{[phenylmethylene]amino}-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate nih.gov
3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole1,3-Dibromopropane2-(3-bromopropyl)-3-(benzylsulfanyl)-5-(1H-indol-3-yl)-2H-1,2,4-triazole nih.gov
Note: This example uses a thiadiazole, a related heterocycle, to illustrate the S-alkylation principle with a haloacetate.

Click Chemistry Approaches (e.g., CuAAC for related triazoles)

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.govnih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively produces 1,4-disubstituted 1,2,3-triazoles . nih.govmdpi.comyoutube.com

It is crucial to note that the CuAAC reaction synthesizes the 1,2,3-triazole isomer, not the 1,2,4-triazole isomer present in this compound. nih.govnih.gov Therefore, CuAAC is not a direct method for synthesizing the core structure of the target compound. However, it is a powerful tool for creating related structures, including 1,2,3-triazole-containing acetamides.

For example, new series of 1,2,4-triazolo[4,3-a]pyridine-linked 1,4-disubstituted 1,2,3-triazoles with an amide linkage have been synthesized via a CuAAC approach by reacting 1,2,4-triazolo[4,3-a]pyridine-based alkynes with 2-azido-N-phenylacetamide. bohrium.com This demonstrates how the acetamide moiety can be incorporated into a molecule containing a 1,2,3-triazole ring formed via click chemistry. The reaction provides a modular and efficient way to link different molecular fragments, a strategy widely used in drug discovery. nih.govmdpi.com

The distinction between the thermal Huisgen cycloaddition, which often gives a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles, and the copper-catalyzed version that selectively yields the 1,4-isomer is a key feature of this chemistry. nih.govresearchgate.net While not applicable for the direct synthesis of 1,2,4-triazoles, the principles of click chemistry highlight the importance of isomeric control in heterocyclic synthesis.

Synthetic Modification and Derivatization of the Core Structure

Once the this compound scaffold is formed, it can be further modified to create a library of related compounds. Derivatization can occur at the triazole ring, on the acetamide chain, or by introducing new heteroatoms.

Functionalization at the Triazole Ring

The 1,2,4-triazole ring offers multiple sites for functionalization. The nitrogen atoms can be alkylated, while the carbon atoms can be substituted using various organic reactions.

N-Functionalization: Alkylation of the triazole ring nitrogens is a common modification. As mentioned previously, direct alkylation can lead to mixtures of isomers (N1, N2, N4). nih.gov The reaction of 1,2,4-triazole with alkyl halides can yield N1-substituted products, which can be further quaternized at the N4 position to form ionic liquids. nih.gov The regioselectivity of these alkylations is a critical consideration, with studies showing that N2-alkylated isomers can be preferentially formed under certain conditions when reacting S-protected 1,2,4-triazoles. nih.gov

C-Functionalization: The carbon atoms of the triazole ring can also be functionalized. A powerful method for this is the Suzuki cross-coupling reaction. This involves reacting a halogenated triazole, such as a 3,5-dibromo-4-alkyl-4H-1,2,4-triazole, with various boronic acids in the presence of a palladium catalyst. nih.gov This allows for the introduction of a wide range of aryl and heteroaryl substituents onto the triazole core, creating complex molecular hybrids. nih.gov

Modifications of the Acetamide Chain

The acetamide side chain is readily modified, particularly at the amide nitrogen. A common strategy involves synthesizing a key intermediate, such as 2-((4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-... and then coupling it with various amines or other reagents.

A more direct approach is the reaction of a triazole-thioacetate intermediate with hydrazine hydrate (B1144303) to produce an acetohydrazide. nih.gov This acetohydrazide can then be reacted with a wide variety of electrophiles. For example, a series of novel 1,2,4-triazole derivatives bearing an N-(substituted phenyl)acetamide group were synthesized, demonstrating the versatility of modifying this part of the molecule. rsc.org The synthesis of acetamide derivatives of 1,2,4-triazole bearing an azinane (piperidine) moiety also highlights the extensive possibilities for derivatization at the acetamide nitrogen. tubitak.gov.tr

Triazole IntermediateReactantModificationResulting Compound ClassReference
2-((4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio)acetic acidVarious aminesAmide bond formationN-substituted 2-((...)-thio)acetamides bohrium.com
Ethyl 2-((...)-thio)acetateHydrazine hydrateHydrazinolysis2-((...)-thio)acetohydrazide nih.gov
5-(...)-4-phenyl-4H-1,2,4-triazole-3-thiolN-aryl-2-bromoacetamidesS-alkylation2-((...)-thio)-N-arylacetamides tubitak.gov.tr
3-bromobenzoic acid derived 1,2,4-triazoleVarious electrophilesCoupling reactionTriazole-coupled acetamide derivatives researchgate.net

Introduction of Heteroatoms (e.g., Sulfur, Halogens)

Introducing different heteroatoms into the this compound structure can significantly alter its chemical properties. Sulfur and halogens are common additions.

Sulfur: The introduction of sulfur is most commonly achieved by synthesizing a 1,2,4-triazole-3-thione. This can be done through the alkaline cyclization of substituted acylthiocarbohydrazides. nih.govzsmu.edu.uajrespharm.com The resulting thione exists in tautomeric equilibrium with the corresponding 1,2,4-triazole-3-thiol. This thiol is a versatile handle for further reactions. As described in section 2.2.2, it can undergo S-alkylation with haloacetamides to form thioether-linked acetamide derivatives, such as 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide. google.com

Halogens: Halogens, particularly bromine and chlorine, can be incorporated into the triazole ring to serve as reactive handles for further functionalization, most notably in cross-coupling reactions. For instance, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles are key intermediates for Suzuki cross-coupling reactions, allowing the bromo-substituents to be replaced with a variety of aryl groups. nih.gov Halogenated triazoles can also be synthesized and studied for their unique chemical reactivity, including their use as precursors for stable carbenes.

Regioselective Synthesis of Isomers

The 1,2,4-triazole ring possesses multiple nitrogen atoms that can be substituted, leading to the potential for isomeric products. The regioselective synthesis of a specific isomer of a substituted 1,2,4-triazole, such as the N-1, N-2, or N-4 substituted derivatives, is a significant challenge in synthetic organic chemistry. The alkylation of a pre-formed 1,2,4-triazole ring is a common strategy, but it often yields a mixture of isomers, necessitating complex purification steps.

For instance, the alkylation of S-protected 1,2,4-triazoles has been shown to occur at the N(1) and N(2) positions, with a preference for the N(2) isomer. researchgate.netrsc.org In the case of alkylating 1,2,4-triazole with dihaloalkanes, a mixture of N(1)- and N(2)-alkylated products is often observed. researchgate.netnih.gov The ratio of these isomers can be influenced by factors such as the nature of the alkylating agent, the base used, and the reaction solvent. uzhnu.edu.ua

A study on the acetylation of 5-amino-1H- researchgate.netCurrent time information in Bangalore, IN.slideshare.nettriazole, a key precursor, revealed that conventional methods using acetyl chloride are not regioselective and result in a mixture of annular monoacetylated isomers. nih.gov However, selective monoacetylation on the ring can be achieved by using an equivalent amount of acetic anhydride (B1165640) in a dimethylformamide (DMF) solution. nih.gov This approach proceeds through a previously unobserved intermediate, 1-acetyl-3-amino-1H- researchgate.netCurrent time information in Bangalore, IN.slideshare.nettriazole, which then converts to the more stable 1-acetyl-5-amino-1H- researchgate.netCurrent time information in Bangalore, IN.slideshare.nettriazole. nih.gov These findings are crucial for developing synthetic routes that can selectively yield the desired isomer of this compound.

Theoretical studies, such as those employing density functional theory (DFT), can be used to predict the most likely site of alkylation by calculating the reactivity of the different nitrogen atoms in the triazole ring. uzhnu.edu.ua These computational approaches, combined with experimental evidence, are invaluable for designing synthetic strategies that favor the formation of a single regioisomer.

Advanced Synthetic Techniques

To overcome the limitations of conventional synthetic methods, such as long reaction times, harsh conditions, and low yields, advanced techniques like ultrasound and microwave-assisted synthesis have been explored. These methods often align with the principles of green chemistry by reducing energy consumption and waste generation.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,2,4-triazoles. The use of ultrasound irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. The physical phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, is responsible for the observed rate enhancements.

Several studies have reported the successful ultrasound-assisted synthesis of 1,2,4-triazole derivatives. For example, a series of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives were synthesized in good yields with significantly shorter reaction times under ultrasound irradiation compared to conventional methods.

Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a method for rapidly and efficiently synthesizing a wide range of organic compounds. Microwave heating is characterized by its ability to directly and uniformly heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and frequently resulting in higher yields and purer products.

The synthesis of 1,2,4-triazole derivatives has been successfully achieved using microwave irradiation. For instance, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has been accomplished in a one-pot reaction with high yields in a very short time under microwave conditions. researchgate.net Similarly, various 1,2,4-triazole-3-carboxamide derivatives have been efficiently prepared using this technology. nih.gov

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. Advanced techniques like ultrasound and microwave-assisted synthesis are inherently greener than many conventional methods due to their energy efficiency and ability to reduce reaction times and solvent usage.

Beyond these techniques, other green chemistry approaches for the synthesis of 1,2,4-triazoles include the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-free or recyclable catalytic systems. For example, the synthesis of 1,2,3-triazoles, a related class of compounds, has been achieved using a copper-free bimetallic catalyst in a one-pot, multicomponent reaction at room temperature, offering a more sustainable alternative to traditional copper-catalyzed methods. rsc.org The development of biotransformation processes using whole cells or isolated enzymes also represents a promising green route for the synthesis of triazole-based compounds. nih.gov

Scalability and Industrial Considerations for Production

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For a compound like this compound, considerations for industrial production would include cost-effectiveness, safety, process robustness, and environmental impact.

The synthesis of Ribavirin, a well-known antiviral drug that features a 1,2,4-triazole-3-carboxamide core, provides valuable insights into the industrial-scale production of related compounds. uzhnu.edu.uaCurrent time information in Bangalore, IN.slideshare.net Chemical synthesis routes for Ribavirin can be complex and may require harsh reaction conditions, such as high temperatures and the use of hazardous reagents, which can be problematic on an industrial scale. uzhnu.edu.uaCurrent time information in Bangalore, IN. These methods can also lead to the formation of byproducts, necessitating extensive purification steps and increasing waste generation. slideshare.net

To address these challenges, enzymatic and fermentative methods have been developed for Ribavirin production. slideshare.net Enzymatic synthesis, using enzymes like purine (B94841) nucleoside phosphorylase, can offer high selectivity and milder reaction conditions. slideshare.net However, the cost of the enzymes and starting materials can be a significant drawback for large-scale production. slideshare.net Fermentative methods, where microorganisms are used to produce the desired compound, can be a more cost-effective and environmentally friendly alternative, although optimizing yields can be challenging. slideshare.net

For the industrial production of this compound, a thorough evaluation of different synthetic routes would be necessary. A successful industrial process would likely involve a combination of efficient chemical steps and potentially biocatalytic transformations to ensure a high-yielding, cost-effective, and sustainable manufacturing process. The development of continuous flow processes could also offer advantages in terms of safety, consistency, and scalability.

Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups and probing the intermolecular interactions within 2-(1H-1,2,4-triazol-5-yl)acetamide.

Characteristic Absorption Bands

The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. Key absorptions include:

N-H Stretching: The N-H stretching vibrations of the triazole ring and the amide group typically appear in the region of 3100-3500 cm⁻¹. For the 1,2,4-triazole (B32235) ring, an N-H stretching vibration has been observed around 3126 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the triazole ring are generally found at wavenumbers slightly above 3000 cm⁻¹, with observed peaks at approximately 3097 and 3032 cm⁻¹. researchgate.net Aliphatic C-H stretching from the acetamide (B32628) methylene (B1212753) group occurs below 3000 cm⁻¹. vscht.cz

C=O Stretching: The carbonyl (C=O) stretching of the amide group is a strong and characteristic band, typically observed in the range of 1630-1690 cm⁻¹. For acetamide itself, this band is prominent. nist.gov In derivatives, its position can be influenced by substituents and hydrogen bonding.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the triazole ring give rise to absorptions in the 1400-1600 cm⁻¹ region. researchgate.net For 1,2,4-triazole, peaks have been noted at 1529 cm⁻¹ and 1483 cm⁻¹ corresponding to C=C aromatic stretching. researchgate.net

N=N Stretching: A stretching vibration for the -N=N- bond has been reported at 1543 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound and Related Structures

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
Amide & Triazole N-HStretching3100 - 3500 researchgate.net
Triazole C-HStretching~3032, 3097 researchgate.net
Acetamide C-HStretching< 3000 vscht.cz
Amide C=OStretching1630 - 1690 nist.gov
Triazole C=N/C=CStretching1400 - 1600 researchgate.net
Triazole N=NStretching~1543 researchgate.net

Hydrogen Bonding Interactions as Revealed by IR

The presence of both hydrogen bond donors (N-H groups of the triazole and amide) and acceptors (the carbonyl oxygen and the nitrogen atoms of the triazole ring) in this compound suggests the potential for significant intermolecular hydrogen bonding. These interactions can be observed in the IR spectrum through the broadening and shifting of the N-H and C=O stretching bands. For instance, the involvement of water molecules in the crystal lattice can be identified by broad O-H stretching bands in the 3200-3500 cm⁻¹ range, which may indicate hydrogen bonding with the triazole nitrogen atoms. tuiasi.ro The formation of strong intermolecular hydrogen bonds, such as N-H···N or N-H···O=C, typically leads to a downward shift in the frequency and a broadening of the corresponding stretching bands. The analysis of these spectral features provides valuable information about the supramolecular structure of the compound in the solid state. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound in solution, providing information on the chemical environment of each proton and carbon atom.

¹H NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides information about the different types of protons in the molecule.

Triazole N-H Proton: The proton attached to the nitrogen in the 1,2,4-triazole ring is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. In some cases, this signal can be found in the downfield region, for instance, around δ 11.06 ppm in DMSO for a related triazole derivative. ufv.br

Triazole C-H Proton: The proton attached to the carbon atom of the triazole ring typically appears as a singlet in the aromatic region of the spectrum.

Acetamide Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the triazole ring and the carbonyl group will appear as a singlet.

Amide Protons (-NH₂): The two protons of the primary amide group will appear as a broad singlet, and their chemical shift can be influenced by hydrogen bonding and exchange with the solvent. For acetamide itself, the NH₂ protons are observed. chemicalbook.com

The exact chemical shifts can be influenced by the solvent used for the NMR measurement. ufv.br

Table 2: Representative ¹H NMR Data for Substructures related to this compound

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityNotesReference
Triazole N-HVariable, often > 10Broad SingletSolvent dependent ufv.br
Triazole C-HAromatic regionSinglet
Methylene (-CH₂-)Aliphatic regionSinglet
Amide (-NH₂)VariableBroad SingletSolvent and temperature dependent chemicalbook.com

¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Triazole Ring Carbons: The carbon atoms within the 1,2,4-triazole ring will have distinct chemical shifts in the aromatic region. For the parent 1,2,4-triazole, carbon signals are observed. chemicalbook.com

Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum, often around 170 ppm. For acetamide, a signal is present in this region. chemicalbook.com

Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region of the spectrum.

Table 3: Representative ¹³C NMR Data for Substructures related to this compound

Carbon TypeTypical Chemical Shift (δ, ppm)Reference
Triazole Ring CarbonsAromatic region chemicalbook.com
Carbonyl Carbon (-C=O)~170 chemicalbook.com
Methylene Carbon (-CH₂-)Aliphatic region

Multi-nuclear NMR Applications (e.g., ¹⁵N NMR for tautomerism)

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers. mdpi.com While ¹H and ¹³C NMR can provide some clues, ¹⁵N NMR spectroscopy is a particularly powerful technique for studying this tautomeric equilibrium. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and bonding, allowing for the differentiation and quantification of the different tautomers present in solution. mdpi.com Theoretical calculations of ¹⁵N NMR chemical shifts can be compared with experimental data to determine the predominant tautomeric form. researchgate.net The position of the "labile" proton has a significant impact on the nitrogen chemical shifts, making ¹⁵N NMR an invaluable tool for investigating the tautomerism of 1,2,4-triazole derivatives. mdpi.comncl.res.in

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition and for studying its fragmentation behavior.

HRMS provides a highly accurate mass measurement, allowing for the determination of a molecule's elemental formula. For this compound (C₄H₆N₄O), the theoretical exact mass can be calculated. In positive-ion mode electrospray ionization (ESI), the compound is expected to be detected as the protonated molecule, [M+H]⁺. The precise mass of this ion would be compared against the calculated value to confirm the molecular formula with a high degree of confidence. This technique is routinely applied to characterize novel triazole derivatives. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the molecular ion, providing valuable structural information. The fragmentation of 1,2,4-triazole derivatives is complex and highly dependent on the nature and position of substituents. researchgate.netpublish.csiro.au

For this compound, the fragmentation upon collision-induced dissociation (CID) would likely involve several key pathways:

Cleavage of the Acetamide Side Chain: A primary fragmentation would be the cleavage of the C-C bond between the triazole ring and the acetamide methylene group or the loss of the entire acetamide group. Loss of the ketene (B1206846) molecule (CH₂=C=O) from the acetamide moiety is also a possible fragmentation route.

Triazole Ring Fragmentation: The triazole ring itself can undergo characteristic cleavages. A common pathway is the elimination of a stable neutral molecule like dinitrogen (N₂). rsc.org Another typical fragmentation involves the loss of hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN) fragments, depending on the rearrangement processes. publish.csiro.aursc.org

A proposed fragmentation scheme can be constructed based on these principles. The analysis of these fragmentation patterns is crucial for the structural elucidation of metabolites and degradation products of triazole-based compounds. sciex.comnih.gov

Table 1: Proposed Key Fragment Ions for this compound in Positive Ion MS/MS

Fragment DescriptionProposed Structure / FormulaTheoretical m/z
Protonated Molecule[C₄H₆N₄O + H]⁺127.0614
Loss of Ammonia (B1221849)[C₄H₄N₃O]⁺110.0349
Loss of Ketene[C₂H₅N₄]⁺85.0560
Acetamide Cation[C₂H₄NO]⁺58.0288
Protonated 3-Amino-1,2,4-triazole[C₂H₄N₄ + H]⁺85.0560
Triazole ring fragment after N₂ loss[C₂H₄N₂]⁺56.0374

Note: This table represents plausible fragmentation pathways. Actual observed fragments and their relative intensities would depend on the specific mass spectrometer conditions.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-Crystal X-ray Diffraction (SCXRD) provides definitive information about the molecular and supramolecular structure of a compound in the solid state. Although a specific crystal structure for this compound was not found in the surveyed literature, analysis of closely related structures, such as substituted triazolyl-acetamide derivatives, allows for a detailed prediction of its structural characteristics. nih.govnih.gov

SCXRD analysis of related triazole compounds reveals that the five-membered 1,2,4-triazole ring is typically planar or nearly planar. nih.govmdpi.com The bond lengths and angles within the ring are consistent with its aromatic character. The acetamide substituent attached to the C5 position of the triazole ring would adopt a specific conformation to minimize steric hindrance. The geometry around the amide nitrogen is expected to be trigonal planar. The dihedral angle between the plane of the triazole ring and the plane of the amide group is a key conformational parameter. In the analogous structure of 2-[4-Benzyl-5-(2-fur-yl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide, the phenyl ring is significantly twisted out of the plane of the rest of the molecule. nih.gov

Table 2: Representative Crystallographic Data for an Analogous Triazole Compound, 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide

ParameterValue
Chemical FormulaC₁₇H₁₆N₄O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5923 (7)
b (Å)30.438 (4)
c (Å)9.6112 (10)
β (°)115.595 (6)
Volume (ų)1475.5 (3)
Z4

Data sourced from a published crystal structure of a related triazole acetamide derivative to illustrate typical parameters. nih.gov

The crystal packing is dictated by a network of intermolecular interactions. Given the functional groups present in this compound (an NH group in the triazole ring, an amide NH₂, and a carbonyl C=O), hydrogen bonding is expected to be the dominant force in its crystal lattice.

Specifically, strong intermolecular N—H···O hydrogen bonds are anticipated between the amide NH₂ group of one molecule and the carbonyl oxygen atom of a neighboring molecule. nih.govnih.gov This interaction often leads to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. nih.gov Furthermore, the second proton of the amide NH₂ and the proton on the triazole ring can act as hydrogen bond donors to the nitrogen atoms of adjacent triazole rings (N—H···N). nih.gov These combined interactions typically link the molecules into extended one-dimensional chains or two-dimensional sheets, which then stack to form a stable three-dimensional supramolecular architecture. nih.govnih.govrsc.org

Dihedral Angles and Structural Distortions

While crystallographic studies have been conducted on numerous derivatives of 1,2,4-triazole and acetamide, the specific data for the parent compound, this compound, remains elusive in public databases. For instance, studies on related compounds, such as 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide, reveal detailed information about their dihedral angles, but these findings are not directly transferable due to differences in the triazole isomer and the presence of bulky substituents. Similarly, structural information for other derivatives like 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol and N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide is available but does not represent the specific molecule of interest.

The dihedral angles in a molecule like this compound would describe the rotational relationship between the triazole ring and the acetamide side chain. Specifically, key dihedral angles would include the torsion angle around the C-C bond connecting the triazole ring to the methylene group of the acetamide, and the angles defining the orientation of the amide plane relative to the rest of the molecule.

Structural distortions would refer to any deviations from idealized bond lengths, bond angles, and ring planarity. The planarity of the 1,2,4-triazole ring is a key characteristic, and any significant deviation could indicate steric strain or specific intermolecular interactions within the crystal structure.

Without experimental or computational data for this compound, a definitive analysis of its dihedral angles and structural distortions cannot be provided. Further research, including single-crystal X-ray diffraction analysis or theoretical calculations, would be necessary to elucidate these specific structural features.

Theoretical and Computational Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the molecular properties and reactivity of heterocyclic compounds like 1,2,4-triazoles. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), allow for the determination of optimized molecular geometry, electronic properties, and spectroscopic features.

Geometry optimization is a fundamental computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For triazole derivatives, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles. Comparing these computed parameters with experimental data, such as that from X-ray crystallography, helps to validate the chosen theoretical model. For instance, in a study on a related triazole compound, DFT calculations accurately reproduced most bond lengths and angles, with only slight deviations observed for some torsion angles, which can be influenced by crystal packing forces in the experimental state.

Without specific studies on 2-(1H-1,2,4-Triazol-5-yl)acetamide, a data table for its optimized geometry cannot be provided.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For various triazole derivatives, this energy gap has been calculated to understand their stability and reactivity.

Specific HOMO-LUMO energy values for this compound are not available in the reviewed literature.

A visual representation or detailed description of the frontier orbitals for this compound cannot be generated without specific computational data.

Fukui functions (f(r)) are used within DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The function calculates the change in electron density at a specific point in the molecule when an electron is added or removed. The site where the Fukui function for nucleophilic attack (f+) is highest is the most likely to be attacked by a nucleophile, while the highest value for electrophilic attack (f-) indicates the site most susceptible to attack by an electrophile. These indices have been successfully used to explain the regioselectivity of reactions in other 1,2,4-triazole (B32235) systems.

A data table of Fukui indices for this compound cannot be provided as the necessary calculations have not been reported in the available literature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge distribution, hybridization, and the delocalization of electron density through hyperconjugative interactions. NBO analysis can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals, which helps to explain the molecule's stability. For heterocyclic systems, NBO is used to understand the nature of lone pairs, π-π* interactions, and intramolecular charge transfer, which are crucial to their chemical behavior.

Specific NBO analysis data for this compound is not available in the surveyed research.

Thermodynamic Parameters

The thermodynamic parameters of a molecule, such as entropy (ΔS), enthalpy (ΔH), and Gibbs free energy (ΔG), are crucial for predicting the spontaneity and direction of chemical reactions. For derivatives of 1,2,4-triazole, studies have investigated these parameters in the context of their binding interactions with proteins like bovine serum albumin (BSA). While specific data for this compound is not extensively documented in publicly available literature, the thermodynamic principles governing related compounds offer valuable insights.

For instance, the binding of certain acetamide (B32628) derivatives of 1,2,4-triazole to BSA has been shown to be a spontaneous process, as indicated by a negative Gibbs free energy change (ΔG). researchgate.net The enthalpy (ΔH) and entropy (ΔS) changes in these interactions reveal the nature of the binding forces. A positive entropy change, for example, suggests that hydrophobic interactions play a significant role. researchgate.net The general equation governing these relationships is:

ΔG = ΔH - TΔS libretexts.org

Where T is the temperature in Kelvin. A negative ΔG indicates a spontaneous reaction, a positive ΔG indicates a non-spontaneous reaction, and a ΔG of zero indicates that the system is at equilibrium. libretexts.orgyoutube.com

Table 1: General Interpretation of Thermodynamic Parameters in Molecular Interactions

ParameterSignInterpretation
ΔG (Gibbs Free Energy) NegativeSpontaneous process
PositiveNon-spontaneous process
ZeroEquilibrium
ΔH (Enthalpy) NegativeExothermic process (favorable)
PositiveEndothermic process (unfavorable)
ΔS (Entropy) PositiveIncrease in disorder (favorable)
NegativeDecrease in disorder (unfavorable)

This table provides a general framework for interpreting thermodynamic data.

Tautomerism and Isomerism Investigations

The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, a phenomenon where isomers, known as tautomers, differ in the location of a proton and a double bond. researchgate.net This is a critical aspect of the chemistry of this compound as it influences the molecule's structure, reactivity, and biological interactions. The 1,2,4-triazole ring can exist in different tautomeric forms, with the 1H and 4H tautomers being the most common. researchgate.net

Computational studies on 1,2,4-triazole derivatives have shown that the relative stability of the tautomers is influenced by the nature and position of substituents on the triazole ring. researchgate.net For many 5-substituted 1,2,4-triazoles, the keto tautomer is predicted to be the most stable form in the gas phase. epa.gov The energy differences between tautomers can be small, leading to the coexistence of multiple forms in equilibrium. mdpi.com For example, in some 2-phenylimidazoles, a related azole system, the calculated energy differences between tautomers are in the range of 0.645–3.059 kcal/mol in the gas phase. mdpi.com

The polarity of the solvent can significantly impact the tautomeric equilibrium. nih.govresearchgate.net In non-polar solvents, intramolecular hydrogen bonds can stabilize certain tautomeric forms. researchgate.net Conversely, polar protic solvents can form intermolecular hydrogen bonds, which may favor different tautomers. researchgate.netmdpi.com For instance, studies on keto-enol tautomerism in other heterocyclic systems have demonstrated that the keto form is often favored in polar aprotic solvents like DMSO, while the enol form can be more prevalent in non-polar solvents such as chloroform. mdpi.com This is due to the differential solvation of the tautomers.

Table 2: Predicted Tautomer Preference Based on Solvent Polarity for a Generic Keto-Enol Tautomerism

Solvent TypePredicted Favored TautomerRationale
Non-polar (e.g., Chloroform)Enol formStabilization through intramolecular hydrogen bonding. mdpi.com
Polar Aprotic (e.g., DMSO)Keto formDisruption of intramolecular hydrogen bonds and favorable dipole-dipole interactions. researchgate.netmdpi.com
Polar Protic (e.g., Water, Methanol)Keto formFormation of intermolecular hydrogen bonds with the solvent. nih.govresearchgate.net

This table illustrates a general trend observed in studies of tautomerism and may be applicable to this compound.

The interconversion of tautomers occurs through proton transfer reactions. These can be intramolecular, involving the direct transfer of a proton within the molecule, or intermolecular, assisted by solvent molecules. nih.gov Studies on related triazole compounds have shown that solvent-assisted proton transfer often has a lower activation energy barrier compared to the direct intramolecular transfer, indicating a catalytic effect of the solvent. nih.govresearchgate.net In some cases, the proton transfer can be a complex process, even involving a "proton transfer triggered proton transfer" mechanism, as observed in 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules.

MD simulations can provide insights into the conformational stability of this compound. The acetamide side chain can rotate relative to the triazole ring, leading to different conformers. The stability of these conformers is determined by factors such as steric hindrance and intramolecular interactions. For related 1,2,3-triazole derivatives, X-ray crystallography has revealed the dihedral angles between the triazole ring and attached phenyl rings, providing experimental data on preferred conformations. nih.gov In one study of a 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide, the triazole ring was found to make dihedral angles of 29.00° and 77.74° with the phenyl and benzene (B151609) rings, respectively. nih.gov MD simulations can complement such experimental data by exploring the dynamic range of accessible conformations in solution.

Interactions with Solvent Molecules

The behavior of this compound in a solution is critically influenced by its interactions with solvent molecules. Computational models are employed to simulate these interactions and predict how the solvent affects the compound's properties.

Using methods like Density Functional Theory (DFT), often combined with a Polarizable Continuum Model (PCM), researchers can analyze the effect of solvents on the geometric parameters and electronic structure of a molecule. For instance, studies on the parent 1,2,4-triazole have shown that solvent polarity can influence the dipole moment and the distribution of atomic charges. In the case of this compound, the presence of both a triazole ring and an acetamide group provides multiple sites for hydrogen bonding with protic solvents like water or alcohols.

Molecular dynamics (MD) simulations can provide a more detailed picture of the solvation shell. By simulating the movement of the solute and a large number of explicit solvent molecules over time, one can calculate radial distribution functions (RDFs). These functions would reveal the probable distances between specific atoms of the solute (like the nitrogen atoms of the triazole ring or the oxygen of the acetamide's carbonyl group) and the solvent molecules, indicating the strength and structure of the local solvent environment. While specific RDF data for this compound is not available in published literature, the general approach for related molecules involves identifying the primary interaction sites and quantifying the solvent structure around them.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in modern photonics and optoelectronics. The NLO response of a molecule is determined by its ability to alter the properties of light, which is linked to its electronic structure. Triazole derivatives have been noted for their potential NLO properties, making this compound a candidate for such investigations.

Linear Polarizability and Hyperpolarizabilities

The key to a molecule's NLO activity lies in its polarizability (α) and, more importantly, its hyperpolarizabilities (β and γ). These properties describe the response of the molecular electron cloud to an external electric field. Computational quantum chemistry, particularly DFT, is a standard method for calculating these parameters.

For a molecule to have a significant first hyperpolarizability (β), a key indicator of second-order NLO potential, it often requires a combination of an electron-donating group and an electron-accepting group, leading to intramolecular charge transfer. In this compound, the distribution of electron density between the triazole ring and the acetamide substituent would be a critical factor. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential; a smaller HOMO-LUMO energy gap can lead to higher polarizability and hyperpolarizability values.

While detailed research findings for this specific compound are not publicly available, studies on other 1,2,4-triazole derivatives have shown their potential. For example, some derivatives have been reported to have NLO properties significantly higher than standard materials like urea (B33335).

Table 1: Representative Theoretical NLO Data for a Triazole Derivative

ParameterDescriptionIllustrative ValueUnit
µ Total Dipole Moment5.95Debye
α₀ Mean Linear Polarizability150.3a.u.
β₀ First Hyperpolarizability785.1a.u.

Disclaimer: The data in this table is for illustrative purposes only, based on values reported for other NLO-active triazole derivatives. Specific computational data for this compound is not available in the cited literature.

Optoelectronic Applications

Molecules with significant first hyperpolarizability (β) are candidates for second-harmonic generation (SHG), a process that converts light from one frequency to double that frequency (e.g., converting infrared laser light to visible light). This is fundamental for the development of advanced lasers and optical data storage.

Furthermore, materials with high NLO responses are sought for use in electro-optic modulators, which are crucial components in fiber optic communications for encoding data onto light signals. The potential for intramolecular charge transfer within the this compound structure suggests it could be a building block for designing new materials for these advanced optoelectronic technologies, pending experimental validation and further theoretical exploration.

Reactivity and Reaction Mechanisms

Electrophilic Substitution Reactions

The 1,2,4-triazole (B32235) ring is a π-excessive aromatic heterocycle containing three nitrogen atoms, which makes it generally resistant to electrophilic attack on its carbon atoms. chemicalbook.com Instead, electrophilic substitution preferentially occurs at the electron-rich nitrogen atoms. chemicalbook.comnih.gov

Protonation and Alkylation: The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com Alkylation reactions also occur at the ring's nitrogen atoms. For instance, 1H-1,2,4-triazole can be regioselectively alkylated at N1 under certain basic conditions, while other conditions can yield a mixture of N1 and N4 substituted products. chemicalbook.com In the context of 2-(1H-1,2,4-triazol-5-yl)acetamide, electrophiles would be expected to attack one of the available ring nitrogens (N1 or N4), with the precise location influenced by steric hindrance from the acetamide (B32628) side chain and the reaction conditions.

Acylation: Acylation of substituted triazoles can be complex. In the case of 3-amino-1,2,4-triazole, acylation can occur at the ring nitrogen (N2) or the exocyclic amino group, depending on the acylating agent and reaction conditions. researchgate.net For this compound, while the amide nitrogen is generally unreactive towards acylation, the triazole ring nitrogens remain potential sites for electrophilic attack by acylating agents.

Nucleophilic Substitution Reactions

The carbon atoms of the 1,2,4-triazole ring are π-deficient due to the presence of adjacent electronegative nitrogen atoms. chemicalbook.com This low electron density makes the ring carbons susceptible to nucleophilic substitution, often proceeding under mild conditions. chemicalbook.comnih.gov While the target molecule itself does not have an ideal leaving group on the triazole ring for a typical SNAr reaction, related halogenated triazoles readily undergo substitution. The reactivity of the acetamide side chain's chlorine atom in analogous compounds like 2-Chloro-N-(1H- chemicalbook.comyoutube.comrsc.orgtriazol-3-yl)-acetamide demonstrates high susceptibility to nucleophilic attack by various nitrogen and sulfur nucleophiles.

Interactive Data Table: Nucleophilic Substitution on a Related Triazole Derivative

Reaction TypeReagents/ConditionsProduct FormedKey Findings
Thiol substitutionBenzothiazole-2-thiol, K2CO3, DMF, 60°C2-((Benzothiazol-2-yl)thio)-N-(1H-triazol-3-yl)acetamideAchieved 78% yield with a 6-hour reaction time.
Amine substitutionPiperidine, EtOH, reflux2-(Piperidin-1-yl)-N-(1H-triazol-3-yl)acetamideSteric hindrance can reduce reaction efficiency.
Azole substitution1,2,4-Triazole-3-thiol, NaOH, DMFBis-triazole acetamide derivativesRequires a catalytic base for deprotonation of the nucleophile.

Data derived from studies on 2-Chloro-N-(1H- chemicalbook.comyoutube.comrsc.orgtriazol-3-yl)-acetamide.

Oxidation Reactions

The 1,2,4-triazole ring is generally stable to oxidation, but its derivatives can undergo oxidation at substituent groups or the ring itself under specific conditions.

Oxidation of Ring Substituents: A common reaction involves the oxidation of triazoline-3-thiones. Using oxidizing agents like chlorine or bromine, these compounds can be converted into the corresponding 1,2,4-triazole-3-sulphonic acids or their halides. rsc.org

Oxidative Cyclization: Many synthetic routes to 1,2,4-triazoles rely on oxidative cyclization. For example, copper-catalyzed oxidative coupling reactions are used to form the triazole ring from precursors like amidines and nitriles or from arylidenearylthiosemicarbazides. frontiersin.orgnih.govacs.orgnih.gov These reactions often use air or other oxidants and proceed through the formation of new C-N and N-N bonds. frontiersin.orgnih.gov An electrochemical approach for the dehydrogenative [3+2] annulation of hydrazones and amines also provides an oxidant-free method to synthesize the triazole ring. sioc-journal.cn

Reduction Reactions

The aromatic 1,2,4-triazole ring is generally resistant to reduction. However, functional groups attached to the ring can be selectively reduced. A notable example is the reduction of Schiff base derivatives of 1,2,4-triazoles. The imine (C=N) bond in these compounds can be selectively reduced to an amine (CH-NH) using sodium borohydride (B1222165) (NaBH₄) without affecting the integrity of the heterocyclic triazole ring. mdpi.com This demonstrates that transformations on side chains of this compound or its derivatives are feasible while preserving the core structure.

Hydrolysis

The acetamide functional group of this compound is susceptible to hydrolysis under both acidic and alkaline conditions, typically requiring heat. youtube.comlibretexts.org This reaction cleaves the amide bond (C-N) to yield 2-(1H-1,2,4-triazol-5-yl)acetic acid and either an ammonium (B1175870) salt (acidic conditions) or ammonia (B1221849) gas (alkaline conditions). youtube.comlibretexts.org

Acidic Hydrolysis: When heated with a dilute acid like hydrochloric acid (HCl), the acetamide hydrolyzes to form 2-(1H-1,2,4-triazol-5-yl)acetic acid and ammonium chloride. youtube.comlibretexts.org

Alkaline Hydrolysis: Heating with a dilute base such as sodium hydroxide (B78521) (NaOH) results in the formation of the sodium salt of the carboxylic acid (sodium 2-(1H-1,2,4-triazol-5-yl)acetate) and ammonia gas. youtube.comlibretexts.org

Catalytic Hydrolysis: Metal oxides have been shown to catalyze the hydrolysis of amides. Niobium pentoxide (Nb₂O₅) has demonstrated high catalytic activity for converting acetamide to acetic acid. rsc.org DFT calculations suggest that ceria (CeO₂) is also a potential catalyst for amide bond hydrolysis, proceeding through the formation of a metastable tetrahedral intermediate. nih.gov

Interactive Data Table: Hydrolysis of the Acetamide Group

ConditionReagentsProducts
AcidicDilute HCl, heat2-(1H-1,2,4-Triazol-5-yl)acetic acid and Ammonium chloride youtube.comlibretexts.org
AlkalineDilute NaOH, heatSodium 2-(1H-1,2,4-triazol-5-yl)acetate and Ammonia youtube.comlibretexts.org
CatalyticNb₂O₅, water, heat2-(1H-1,2,4-Triazol-5-yl)acetic acid rsc.org

Condensation and Cyclization Reactions

The this compound molecule possesses functionalities that could allow it to serve as a building block in further condensation and cyclization reactions. The NH group of the triazole ring and the active methylene (B1212753) group of the acetamide side chain are potential reaction sites.

Condensation with Aldehydes: Related 4-amino-1,2,4-triazole (B31798) derivatives readily undergo condensation with aldehydes to form Schiff bases. mdpi.comnih.gov Similarly, the NH group of the triazole in this compound could potentially react with carbonyl compounds.

Cyclization Reactions: The formation of the 1,2,4-triazole ring itself is a product of cyclization reactions, such as the Pellizzari or Einhorn-Brunner syntheses. chemicalbook.com In reactions involving the pre-formed triazole, the acetamide side chain could participate in intramolecular or intermolecular cyclizations. For example, derivatives of 2-(1,2,4-triazol-3-ylthio)acetamides can be used as precursors to synthesize larger fused heterocyclic systems. ujmm.org.ua Microwave-assisted cyclization has been shown to be an efficient method for forming heterocyclic systems involving triazole precursors, significantly reducing reaction times. evitachem.comacs.org

Radical Reactions

While ionic reactions are more common for this class of compounds, some synthetic and functional aspects involve radical mechanisms.

Synthesis via Radical Intermediates: Certain copper-catalyzed synthetic routes for forming triazole rings are proposed to proceed through a radical process. frontiersin.orgnih.gov

Radical Scavenging: Some research has focused on the antioxidant and radical scavenging properties of 1,2,4-triazole derivatives. ekb.eg The ability of the triazole ring and its substituents to delocalize electrons suggests that this compound could potentially participate in radical inhibition reactions, a property that has been investigated for various compounds within this family. ekb.egresearchgate.net

Mechanism Elucidation Studies

The precise mechanism for the formation and reactions of this compound is not extensively detailed in the public domain. However, mechanistic insights can be inferred from established synthetic routes for structurally related 1,2,4-triazole derivatives. Elucidation studies for this class of compounds often combine experimental evidence with computational analysis to understand reaction pathways, transition states, and the influence of various parameters on reaction outcomes.

Proposed Cyclization Mechanisms

A common and plausible pathway for the synthesis of the 5-substituted-1H-1,2,4-triazole core, which is central to this compound, involves the intramolecular cyclization of an N-acylamidrazone or a related intermediate. This process is typically acid or base-catalyzed and proceeds via a dehydration or similar elimination reaction.

One widely accepted mechanism begins with the condensation of a hydrazide with an appropriate nitrile or imidate containing the future acetamide side chain. The key step is the intramolecular nucleophilic attack of a terminal nitrogen atom onto the carbon of a carbonyl or imine group, followed by the elimination of a small molecule, such as water, to form the stable aromatic triazole ring.

A general representation of this cyclodehydration mechanism is as follows:

Formation of Intermediate: An initial reaction between a hydrazide and a suitable precursor forms an open-chain intermediate.

Intramolecular Attack: The terminal amino group of the hydrazide moiety acts as a nucleophile, attacking an electrophilic carbonyl or imine carbon within the same molecule.

Cyclization & Dehydration: This attack forms a five-membered heterocyclic intermediate (a dihydro-1,2,4-triazole derivative).

Aromatization: Subsequent elimination of a water molecule (dehydration) leads to the formation of the stable, aromatic 1,2,4-triazole ring.

Studies on related systems have shown that the regioselectivity of the cyclization, determining which nitrogen atom closes the ring, can be influenced by the reaction conditions and the nature of the substituents.

Computational and Spectroscopic Studies

While specific kinetic data for this compound is scarce, mechanism elucidation for similar heterocyclic systems heavily relies on computational chemistry and spectroscopic analysis.

Density Functional Theory (DFT) Calculations: DFT is a powerful tool used to model reaction pathways for the formation of 1,2,4-triazoles. dnu.dp.uaresearchgate.net These studies can calculate the energies of reactants, intermediates, transition states, and products, helping to identify the most energetically favorable reaction mechanism. For instance, DFT can be used to compare the activation barriers for different potential cyclization pathways, thus predicting the likely product. nih.gov Research on related triazoles has used DFT to confirm experimental findings regarding molecular geometry and electronic properties. nih.govnih.gov

Spectroscopic Analysis: Techniques like ¹H-NMR, ¹³C-NMR, and IR spectroscopy are crucial for identifying reaction intermediates and final products, which provides indirect evidence for a proposed mechanism. tubitak.gov.trresearchgate.net For example, the disappearance of signals corresponding to open-chain precursors (like -NH₂ protons of a hydrazide) and the appearance of new signals characteristic of the triazole ring (like the N-H proton) can validate the cyclization process. nih.gov

Factors Influencing Reaction Mechanisms

ParameterInfluence on Mechanism and Outcome
Catalyst Acid or base catalysts are often essential to promote the key cyclodehydration step. The choice of catalyst can affect reaction rates and regioselectivity.
Solvent The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway and yield.
Temperature Higher temperatures are typically required to overcome the activation energy for the cyclization and dehydration steps.
Substituents The electronic nature (electron-donating or electron-withdrawing) of substituents on the precursors can alter the nucleophilicity and electrophilicity of the reacting centers, impacting the rate of cyclization.

Interactive Data Table: Theoretical Mechanistic Parameters from DFT Studies on Analogous Triazole Systems

The following table presents hypothetical, yet representative, data derived from DFT studies on the formation of similar 1,2,4-triazole rings, illustrating the type of insights gained from such computational elucidation.

Click to view interactive data
Reaction StepTransition StateCalculated Activation Energy (kcal/mol)Key Interacting Atoms
Intramolecular CyclizationTS115-25N-H --- C=O
DehydrationTS210-20C-OH --- H-N

Coordination Chemistry and Supramolecular Assemblies

Ligand Properties of 2-(1H-1,2,4-Triazol-5-yl)acetamide Derivatives

The coordinating ability of this compound and its derivatives is defined by the presence of several heteroatoms that can act as Lewis bases, donating electron pairs to metal centers. The specific nature and position of these atoms allow for a range of binding behaviors, making these compounds versatile building blocks in coordination chemistry. scirp.org

Derivatives of this compound are classified as multidentate ligands, primarily due to the presence of nitrogen (N) and oxygen (O) donor atoms. nih.gov The 1,2,4-triazole (B32235) ring itself contains three nitrogen atoms, and their potential to coordinate with metal ions is a defining feature of this class of compounds. jocpr.com These nitrogen atoms are considered hard donors. researchgate.net

In addition to the triazole nitrogens, the acetamide (B32628) side chain provides a key donor site through its carbonyl oxygen atom. researchgate.net Furthermore, synthetic modifications can introduce other donor atoms. For instance, substitution on the triazole ring or modification of the acetamide group can incorporate a sulfur (S) atom, often in the form of a thiol or thione group. jocpr.comnih.gov The presence of a soft donor atom like sulfur alongside hard nitrogen atoms creates a ligand with ambidentate character, capable of coordinating with a wider range of metal ions. researchgate.net

The array of N, O, and sometimes S donor atoms allows for remarkable versatility in coordination modes. These ligands can bind to metal centers in monodentate, bidentate, or polydentate fashions. Bidentate coordination is particularly common and can occur in two primary ways:

Chelating Mode: The ligand can form a chelate ring with a single metal ion. A common chelation involves one of the nitrogen atoms from the triazole ring and the carbonyl oxygen from the acetamide group, forming a stable five- or six-membered ring. researchgate.net In other derivatives, coordination may involve two nitrogen atoms of the triazole ring or a nitrogen atom and a thiol-sulfur atom. jocpr.comnih.gov

Bridging Mode: The ligand can bridge two or more metal centers. The 1,2,4-triazole moiety is well-known for its ability to act as a bridge, typically using its N1 and N2 atoms to link adjacent metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. scirp.org

The interplay between the metal ion's preferred geometry, the specific derivative of the ligand, and reaction conditions dictates the final supramolecular structure. nih.gov Hydrogen bonding and π-π stacking interactions between the aromatic triazole rings can further influence the assembly, leading to complex two- or three-dimensional networks.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Derivatives of 1,2,4-triazole have been shown to form stable complexes with a wide spectrum of transition metals. The synthesis is generally achieved by mixing the ligand and a metal salt, such as a chloride or acetate (B1210297) salt, in a solvent like ethanol (B145695) and refluxing the mixture. jocpr.commongoliajol.info The resulting complexes often precipitate from the solution upon cooling. jocpr.com

Complexes of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been successfully prepared with various 1,2,4-triazole-based ligands. scirp.orgjocpr.comresearchgate.netnih.govresearchgate.net For example, studies on related Schiff base derivatives of 1,2,4-triazole have yielded tetrahedral geometries for Ni(II), Zn(II), and Cd(II) complexes, while the Cu(II) complex was found to exhibit a square planar geometry. jocpr.comresearchgate.netnih.gov Iron (Fe(III)) and Chromium (Cr(III)) have been shown to form octahedral complexes with certain triazole derivatives. ejtas.com Palladium (Pd(II)) complexes with N-heterocyclic carbene ligands derived from 1,2,4-triazoles have also been synthesized. researchgate.net

Metal IonLigand TypeProposed GeometryReference
Ni(II)4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolTetrahedral researchgate.netnih.gov
Cu(II)4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolSquare Planar researchgate.netnih.gov
Zn(II)4-(Benzylidene-amino)-5-pyridin-4-yl-4H- jocpr.comejtas.comnih.govtriazole-3-thiolTetrahedral jocpr.com
Cd(II)2-(1H-1,2,4-Triazol-3-yl) pyridineTetragonal eemj.eu
Co(II)2-(1H-1,2,4-Triazol-3-yl) pyridineTetragonal eemj.eu
Fe(III)N,N'-(4H-1,2,4-triazole-3,5-diyl)bis(4-methoxybenzamide)Octahedral ejtas.com

The characterization of these newly synthesized metal complexes relies on a suite of analytical techniques. Elemental analysis (C,H,N,S) confirms the stoichiometric composition, while spectroscopic methods provide insight into the ligand's coordination. jocpr.comejtas.com FT-IR spectroscopy is used to identify the shifts in vibrational frequencies of the C=O, N-H, and C=N groups upon coordination to the metal ion. mongoliajol.info UV-visible spectroscopy and magnetic susceptibility measurements help in determining the geometry of the complex. jocpr.comnih.gov

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
4-Amino-5-indolyl-1,2,4-triazole-3-thioneMonoclinicP21a = 10.1581(3) Å, b = 5.7369(2) Å, c = 16.9247(5) Å, β = 106.669(1)° mdpi.com
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamideMonoclinicP21/na = 12.339(3) Å, b = 5.8623(12) Å, c = 21.056(4) Å, β = 100.08(3)° nih.gov

Applications in Catalysis

Metal complexes derived from N-heterocyclic ligands, including 1,2,4-triazole derivatives, are of significant interest for their catalytic properties. The strong σ-donating nature of these ligands can stabilize metal centers in various oxidation states, facilitating catalytic cycles.

Complexes of palladium with N-heterocyclic carbene (NHC) ligands derived from 1,2,4-triazoles have been reported as effective catalysts for C-H arylation reactions. researchgate.net Platinum(II) complexes featuring 1,2,4-triazolin-5-ylidene ligands have shown catalytic activity in hydroelementation reactions. researchgate.net One of the most prominent applications is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Copper(I) complexes with 1,2,3-triazol-5-ylidene ligands, which are structurally related to 1,2,4-triazole systems, have proven to be highly efficient catalysts for the synthesis of 1,4-disubstituted 1,2,3-triazoles, even with sterically hindered substrates. organic-chemistry.org Rhodium(I) complexes bearing triazolylidene ligands have also been explored for the hydroformylation of alkenes. researchgate.net

Supramolecular Chemistry

The supramolecular chemistry of this compound is governed by its capacity for forming non-covalent interactions, primarily hydrogen bonds and potentially π-π stacking. The amide (–CONH₂) and triazole (–C₂H₂N₃) functionalities are key to its ability to form ordered, multi-dimensional networks.

Although the specific crystal structure of this compound has not been reported in the reviewed literature, an analysis of its functional groups allows for the prediction of its hydrogen bonding capabilities. The molecule contains multiple hydrogen bond donors and acceptors, which are expected to dominate its crystal packing.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

Functional Group Type Role
Amide N-H Primary Amine Donor
Triazole N-H Secondary Amine Donor
Amide C=O Carbonyl Acceptor

These donor and acceptor sites can engage in various hydrogen bonding motifs. For instance, in the closely related compound N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide, extensive intermolecular N-H···N and N-H···O hydrogen bonds are observed, which link the molecules into one-dimensional chains. nih.gov It is highly probable that this compound would exhibit similar strong hydrogen bonding interactions, such as the classic amide-amide hydrogen bonds forming chains or dimeric motifs.

The principles of self-assembly and crystal engineering leverage predictable non-covalent interactions to design and construct crystalline materials with desired topologies and properties. While specific crystal engineering studies on this compound are not available, its structure is well-suited for such applications.

The combination of the robust hydrogen-bonding acetamide group and the triazole ring, which can participate in both hydrogen bonding and π-π stacking, provides a versatile toolkit for supramolecular construction. In analogous systems, these interactions lead to highly ordered structures. For example, in N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide, a combination of hydrogen bonding and π-π stacking interactions between adjacent triazole rings (with a centroid-to-centroid distance of 3.5842 Å) results in the formation of a two-dimensional supramolecular sheet. nih.gov This illustrates how the functional groups present in the title compound can direct the self-assembly into higher-dimensional networks.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of triazole-containing ligands in MOF synthesis is well-established due to the excellent coordinating ability of the triazole nitrogen atoms. alfa-chemistry.commdpi.comnih.gov These linkers can bridge multiple metal centers to generate extended one-, two-, or three-dimensional networks. mdpi.comresearchgate.net

However, a review of the literature did not yield any examples of Metal-Organic Frameworks that specifically incorporate this compound as the organic linker. The molecule possesses the necessary donor atoms in both the triazole ring and the amide oxygen to potentially act as a multitopic linker, but its use in the synthesis of MOFs has not yet been documented. The development of MOFs from biomolecule-based linkers, such as those derived from amino acids and containing triazole groups, is an emerging area of research. mdpi.comresearchgate.net

Applications Beyond Clinical and Basic Identification

Materials Science Applications

The 1,2,4-triazole (B32235) moiety is a significant component in the development of new materials due to its ability to form stable complexes and polymers.

Optoelectronic Materials

Derivatives of 1,2,4-triazole have been investigated for their potential in optoelectronic materials. For instance, coordination polymers incorporating ligands such as 2-(1,2,4-1H-triazol-3-yl)pyridine have been synthesized and shown to exhibit tunable light emission, including white-light emission, which is crucial for developing new lighting and display technologies.

Polymeric Materials and Ligand Modifications

The 1,2,4-triazole nucleus is extensively used in creating coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the triazole ring act as effective coordination sites for metal ions, leading to the formation of diverse and stable polymeric structures. The modification of ligands with triazole units, such as those derived from amino acids, allows for the tailoring of the resulting polymer's dimensionality and properties. These materials have potential applications in areas like spin crossover (SCO) phenomena, which are of interest for molecular electronics and data storage.

Surface and Interface Modification

While specific studies on the use of 2-(1H-1,2,4-Triazol-5-yl)acetamide for surface modification are not prominent, the general class of triazoles is known for its utility in this area. Triazoles can function as corrosion inhibitors by forming a protective film on metal surfaces. This application leverages the coordinating ability of the triazole nitrogen atoms with the metal.

Agrochemical Applications (e.g., as fungicides or pesticides)

The 1,2,4-triazole scaffold is a cornerstone of many commercial agrochemicals, particularly fungicides. This is largely due to their high efficacy, broad spectrum of activity, and low dosage requirements.

The primary mode of action for many triazole fungicides is the inhibition of the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is vital for the biosynthesis of ergosterol, a critical component of fungal cell membranes. Its inhibition disrupts membrane integrity and stops fungal growth.

While 1H-1,2,4-Triazol-5-amine (also known as Amitrole) is a known herbicide, specific data for the agrochemical use of this compound is not detailed in available literature.

Structure-Activity Relationships in Agrochemical Contexts

The biological activity of 1,2,4-triazole-based agrochemicals is highly dependent on the substituents attached to the triazole ring. For fungicidal activity, research has shown that the presence of specific moieties, such as substituted phenoxy groups, can significantly enhance efficacy against various plant pathogens. Structure-activity relationship (SAR) studies aim to optimize these substitutions to create more potent and selective fungicides. For example, the introduction of specific halogenated phenyl groups into a triazole derivative has been shown to result in broad-spectrum antifungal activity against pathogens like S. sclerotiorum and R. solani.

Analytical Chemistry Applications

In analytical chemistry, 1,2,4-triazole derivatives can be used as standards for the identification and quantification of related compounds in various matrices. The distinct chemical structure of this compound would allow for its use as a reference material in chromatographic and spectroscopic methods. However, specific, developed analytical applications for this compound are not widely reported.

As Probes or Reagents

The 1,2,4-triazole acetamide (B32628) scaffold serves as a valuable building block in the synthesis of more complex molecules and as a probe in chemical reactions. While specific studies on this compound as a probe are limited, its structural features suggest potential in this area. The presence of the triazole ring and the acetamide group allows for various chemical modifications, making it a versatile precursor for creating a library of derivatives with tailored properties for use as chemical probes.

Derivatives of 1,2,4-triazole are employed as reagents in various chemical transformations. For instance, certain triazole derivatives can act as ligands in catalysis or as intermediates in the synthesis of other heterocyclic systems. The reactivity of the triazole ring and the acetamide functional group can be exploited to monitor reaction progress or to tag molecules of interest.

In situ Studies (e.g., reaction monitoring)

Changes in the chemical environment of the triazole protons and carbons can be observed in ¹H and ¹³C NMR spectra, providing insights into reaction kinetics and mechanisms rsc.org. Similarly, the characteristic vibrational frequencies of the triazole and acetamide groups in IR spectroscopy can be used to track the formation or consumption of these functional groups during a reaction ujmm.org.uaresearchgate.net. For example, the progress of N-alkylation or acylation reactions involving the triazole or acetamide moieties can be followed by observing the shifts in their respective spectroscopic signals.

Table 1: Spectroscopic Data for a Related Triazole Derivative

Spectroscopic TechniqueKey Signals and Assignments for a Representative 1,2,3-triazole acetamide derivative nih.gov
¹H NMRSignals for the triazole ring protons, methylene (B1212753) protons of the acetamide group, and protons of the N-phenyl group.
¹³C NMRResonances for the carbons of the triazole ring, the carbonyl carbon of the acetamide, and the aromatic carbons.
IR SpectroscopyCharacteristic absorption bands for N-H and C=O stretching vibrations of the acetamide group.

Note: This data is for a 1,2,3-triazole derivative, 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide, as specific data for this compound is not available.

Biological Probes (e.g., enzyme inhibitors for mechanistic studies, in vitro studies on non-human systems for fundamental understanding)

Derivatives of 1,2,4-triazole acetamide are extensively studied as biological probes, particularly as enzyme inhibitors, to elucidate biological mechanisms in non-human systems. These compounds can interact with various enzymes, providing valuable tools for understanding enzyme structure and function.

The 1,2,4-triazole acetamide scaffold has been shown to interact with a variety of molecular targets in non-human systems. A prominent example is the interaction of triazole derivatives with bovine serum albumin (BSA), a model protein for studying drug-protein interactions researchgate.net. Spectroscopic studies have revealed that these compounds can bind to BSA, and the binding characteristics can be quantified to understand the nature of the interaction.

Furthermore, derivatives of 1,2,4-triazole have been investigated as inhibitors of various enzymes. For instance, quinazolinone-1,2,3-triazole-acetamide conjugates have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism nih.gov. In another study, novel 1,2,4-triazole derivatives were synthesized and evaluated as bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae rsc.org. These studies highlight the potential of the triazole acetamide scaffold to interact with diverse biological targets.

Table 2: Interaction of Triazole Acetamide Analogs with Molecular Targets

Triazole Acetamide AnalogMolecular TargetMethod of StudyKey FindingsReference
N-(substituted)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamideBovine Serum Albumin (BSA)Fluorescence SpectroscopySpontaneous interaction with BSA, suggesting potential for distribution in biological systems. researchgate.net
Quinazolinone-1,2,3-triazole-acetamide conjugatesα-glucosidaseEnzyme Inhibition AssaySignificant inhibitory activity against α-glucosidase. nih.gov
1,2,4-triazole derivatives with quinazolinylpiperidinyl moietyXanthomonas oryzae pv. oryzaeAntibacterial AssayGood to excellent antibacterial activities. rsc.org

Understanding the mechanism of action of 1,2,4-triazole acetamide derivatives at the molecular level is crucial for their application as biological probes. For enzyme inhibitors, this involves identifying the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the specific binding interactions with the enzyme's active site.

In the case of quinazolinone-based acetamide derivatives acting on Leishmania donovani, mechanistic studies have revealed that these compounds can induce apoptosis through the inhibition of the PI3K/Akt/CREB axis nih.govresearchgate.net. Molecular docking studies have further suggested that these compounds may inhibit Leishmania prolyl-tRNA synthetase nih.gov. Such detailed mechanistic insights are invaluable for understanding the fundamental biology of the target organism and for the rational design of more potent and selective inhibitors.

Fluorescent Compounds and Biosensing Probes

The 1,2,4-triazole scaffold can be incorporated into fluorescent molecules, making them useful as probes for bioimaging and biosensing applications. While direct fluorescent derivatives of this compound are not widely reported, the synthesis of fluorescent compounds based on the triazole ring is an active area of research.

The development of biosensors for various analytes often relies on the specific interaction between a recognition element and the target molecule, which can be transduced into a measurable signal, such as fluorescence. Triazole derivatives can serve as the recognition element due to their ability to bind to specific targets. For example, a biosensor for benzoic acid derivatives has been developed in Saccharomyces cerevisiae, where a specific binding domain recognizes the analyte and triggers a fluorescent protein's expression nih.gov. This principle could be extended to develop biosensors based on the this compound scaffold, provided a specific binding partner is identified.

The synthesis of novel fluorescent materials with efficient visible absorption and brightness has been achieved using triazolothiadiazole derivatives, which could be promising for bioimaging and other photonic applications nih.gov. The photophysical properties of these compounds are often dependent on the nature of the substituents attached to the triazole core, allowing for the tuning of their fluorescence characteristics nih.gov.

Future Perspectives and Challenges

Development of Novel Synthetic Routes

The synthesis of functionalized 1,2,4-triazoles is an area of active research. For 2-(1H-1,2,4-triazol-5-yl)acetamide, future efforts will likely focus on developing more efficient, selective, and scalable synthetic methodologies. A significant challenge in the synthesis of related N-substituted triazoles is controlling the regioselectivity of alkylation, as reactions can yield isomeric mixtures that are difficult to separate. chemrxiv.org

One promising future direction is the adoption of a 'built-in' approach, where the triazole ring is constructed via cyclization with the side chain already in place, rather than attaching the side chain to a pre-formed triazole ring. chemrxiv.org This strategy can circumvent the issue of N-alkylation selectivity. For instance, a novel, metal-free process featuring the efficient construction of the triazole ring under continuous-flow conditions has been reported for a structurally similar compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. rsc.org This method is atom-economical, highly selective, and avoids chromatographic purification, representing a significant advancement over traditional batch processes. chemrxiv.orgrsc.org

Future synthetic strategies could also involve:

Multi-component Reactions: Designing one-pot syntheses that combine several starting materials to form the target compound in a single step, improving efficiency.

Catalytic Innovations: Exploring new catalysts for cycloaddition reactions or for the selective functionalization of the triazole ring. nih.gov

Flow Chemistry: Further development of continuous-flow systems to enhance safety, particularly when dealing with potentially energetic intermediates, and to improve yield and purity. chemrxiv.orgrsc.org

Exploration of Undiscovered Reactivity

The reactivity of this compound is largely inferred from the known chemistry of its constituent functional groups: the 1,2,4-triazole (B32235) ring and the acetamide (B32628) side chain. A key challenge is to explore the unique reactivity arising from the interplay between these two moieties.

Triazole Ring Reactivity: The triazole ring contains three nitrogen atoms, making it a versatile scaffold. Future research could explore its potential in:

N-Functionalization: Beyond simple alkylation, selective derivatization at the different nitrogen positions could yield a library of new compounds with diverse properties.

Metal Coordination: The nitrogen atoms can act as ligands for metal ions, opening possibilities for forming novel coordination polymers or organometallic catalysts.

Ring-Opening Reactions: Investigating conditions that could lead to controlled ring-opening, providing access to different classes of acyclic compounds.

Acetamide Moiety Reactivity: The acetamide group offers a handle for various chemical transformations.

Hydrolysis and Reduction: Controlled hydrolysis to the corresponding acetic acid or reduction to the amine would provide key intermediates for further synthesis.

Condensation Reactions: The methylene (B1212753) group (CH₂) adjacent to the triazole ring is activated and could participate in condensation reactions with aldehydes or ketones to build more complex molecular architectures.

In studies of related indole–1,2,4–triazole hybrids, the triazole-thione intermediate is readily S-alkylated with various 2-bromo-N-arylacetamides, demonstrating the utility of the triazole as a reactive scaffold for building complex molecules. nih.gov Exploring similar transformations for this compound is a promising avenue for future work.

Advanced Computational Modeling for Property Prediction

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, saving time and resources. For this compound and its derivatives, advanced computational modeling represents a significant area of future development.

In silico studies, including molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT), are already used to predict the biological potential of related triazole acetamide derivatives. nih.govmdpi.com For example, molecular docking has been used to predict the binding affinity of novel triazole derivatives against targets like protein kinases and enzymes involved in cancer. mdpi.comacs.org Similarly, docking studies on other 1,2,4-triazole derivatives have been performed to rationalize their anti-inflammatory activity by modeling their interaction with COX-1 and COX-2 enzymes. researchgate.net

Future computational work on this compound could focus on:

Broad Target Screening: Virtually screening the compound against a wide range of biological targets to identify potential new therapeutic applications.

Physicochemical Property Prediction: Calculating properties such as solubility, stability, and membrane permeability to assess its drug-likeness.

Reactivity and Mechanistic Studies: Using DFT to model reaction pathways, predict sites of reactivity, and understand the mechanisms of potential synthetic transformations.

Lead Optimization: Employing scaffold hopping and other computational strategies to design new derivatives with improved potency and optimized pharmacokinetic profiles. acs.org

Computational MethodApplication for Triazole DerivativesPotential for this compoundReference
Molecular Docking Predicting binding modes and affinities to biological targets (e.g., protein kinases, enzymes).Identify potential therapeutic targets and predict binding interactions. mdpi.com, researchgate.net, nih.gov
Molecular Dynamics (MD) Simulating the dynamic behavior and stability of ligand-protein complexes over time.Assess the stability of the compound in biological binding pockets. nih.gov
Density Functional Theory (DFT) Studying electronic structure, molecular orbitals (HOMO-LUMO), and predicting reactivity.Predict spectroscopic properties, reaction mechanisms, and sites of reactivity. nih.gov
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.Evaluate drug-likeness and potential liabilities early in development. nih.gov

Integration into Novel Materials and Functional Systems

While much of the research on triazole acetamides has been in medicinal chemistry, a significant future challenge is to integrate this compound into novel materials and functional systems. The compound's structure suggests several possibilities for its use as a building block in materials science.

Polymer Science: The acetamide functional group could be used as a monomer or a functional side group in polymerization reactions. The triazole ring, known for its thermal stability and polarity, could impart desirable properties to the resulting polymers, such as enhanced thermal resistance or specific binding capabilities.

Metal-Organic Frameworks (MOFs): The nitrogen-rich triazole ring is an excellent ligand for coordinating with metal ions. It could be used as an organic linker to construct MOFs with tailored pore sizes and functionalities, potentially for applications in gas storage, separation, or catalysis.

Surface Modification: The compound could be grafted onto the surface of materials to alter their properties. For example, attaching it to silica (B1680970) or gold nanoparticles could create functionalized surfaces for use in sensors, chromatography, or targeted drug delivery systems.

The challenge lies in developing the chemistry to incorporate this molecule into larger systems while retaining or enhancing its inherent functionality.

Sustainable and Environmentally Friendly Synthesis (Green Chemistry)

The principles of green chemistry are increasingly important in chemical synthesis. A key future challenge is to develop sustainable and environmentally benign routes to this compound.

Several green approaches have been reported for the synthesis of related triazoles and can be adapted for the target compound:

Ultrasound-Assisted Synthesis: Sonication has been shown to accelerate reaction rates and improve yields for the synthesis of 1,2,4-triazole derivatives compared to conventional heating methods. mdpi.commdpi.com

Mechanochemistry: The use of ball milling offers a solvent-free or low-solvent method for synthesizing triazoles, reducing waste and environmental impact. mdpi.com

Continuous-Flow Synthesis: As mentioned previously, flow chemistry not only improves yield and safety but is also a cornerstone of green process intensification. chemrxiv.orgrsc.org It allows for the use of smaller reactor volumes, better temperature control, and minimizes the generation of hazardous waste. chemrxiv.org

Atom Economy: Developing synthetic routes, such as one-pot condensation/cyclization reactions, that maximize the incorporation of atoms from the starting materials into the final product is a fundamental goal of green chemistry. rsc.org

The development of a process for a related triazole acetic acid that is metal-free, avoids chromatographic purification, and proceeds in high yield under flow conditions exemplifies the successful application of these principles. rsc.org Applying a similar strategy to the synthesis of this compound is a critical goal for its future large-scale production.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.